μ-コノトキシン GIIIB
説明
MU-コノトキシン GIIIBは、海洋巻貝Conus geographusの毒から得られるポリペプチド毒素です。 この化合物は、電位依存性ナトリウムチャネル、特に筋肉細胞に主に発現しているアイソフォームNav1.4を選択的に阻害する能力で知られています 。 MU-コノトキシン GIIIBは、22個のアミノ酸残基と3つのジスルフィド結合を含んでおり、その安定性と生物学的活性に貢献しています .
科学的研究の応用
MU-CONOTOXIN GIIIB has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and folding.
Biology: Employed in studies of ion channel function and structure.
Medicine: Investigated for its potential therapeutic applications in pain management and muscle disorders.
Industry: Utilized in the development of bioactive peptides and as a tool for drug discovery.
作用機序
MU-コノトキシン GIIIBは、ナトリウムチャネルの部位Iに結合し、チャネル細孔を物理的にブロックすることで作用を及ぼします。これにより、筋肉細胞における活動電位の伝播が阻害され、筋肉麻痺が起こります。 MU-コノトキシン GIIIBの分子標的は、電位依存性ナトリウムチャネルアイソフォームNav1.4です .
類似の化合物との比較
MU-コノトキシン GIIIBは、MU-コノトキシン GIIIAやMU-コノトキシン GIIICなど、他の類似の化合物を含む、M-スーパーファミリーのコンノトキシンの一部です。 これらの化合物は、類似の構造と作用機序を共有していますが、ナトリウムチャネルアイソフォームに対する効力と選択性が異なります 。 MU-コノトキシン GIIIBは、Nav1.4に対する高い選択性を持ち、骨格筋ナトリウムチャネルの研究のための貴重なツールとなっています .
生化学分析
Biochemical Properties
Mu-Conotoxin G IIIB plays a crucial role in biochemical reactions by physically blocking the channel pore of voltage-gated sodium channels. This interaction occurs through the binding of mu-Conotoxin G IIIB to site I of the sodium channel, effectively inhibiting the flow of sodium ions. The compound interacts with various biomolecules, including enzymes and proteins involved in ion channel regulation. For instance, mu-Conotoxin G IIIB has been shown to interact with the Nav1.4 sodium channel isoform, leading to the inhibition of sodium ion influx and subsequent modulation of cellular excitability .
Cellular Effects
Mu-Conotoxin G IIIB exerts significant effects on various types of cells and cellular processes. In muscle cells, the compound influences cell function by blocking sodium channels, which are essential for the generation and propagation of action potentials. This blockade results in the inhibition of muscle contraction and can lead to muscle paralysis. Additionally, mu-Conotoxin G IIIB has been found to affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair .
Molecular Mechanism
The molecular mechanism of action of mu-Conotoxin G IIIB involves its binding to the voltage-gated sodium channel Nav1.4. By binding to site I of the sodium channel, mu-Conotoxin G IIIB physically obstructs the channel pore, preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the normal function of the sodium channel, leading to a decrease in cellular excitability and muscle contraction. Additionally, mu-Conotoxin G IIIB has been shown to influence enzyme activity and gene expression, further contributing to its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mu-Conotoxin G IIIB have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that mu-Conotoxin G IIIB can maintain its activity for extended periods, allowing for prolonged inhibition of sodium channels. Over time, the compound may undergo degradation, leading to a gradual decrease in its inhibitory effects. Long-term studies have also indicated that mu-Conotoxin G IIIB can have lasting impacts on cellular processes, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of mu-Conotoxin G IIIB vary with different dosages in animal models. At low doses, the compound can selectively block sodium channels without causing significant toxicity. At higher doses, mu-Conotoxin G IIIB can induce toxic effects, including muscle paralysis and respiratory failure. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of sodium channels. Additionally, studies have shown that prolonged exposure to high doses of mu-Conotoxin G IIIB can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Mu-Conotoxin G IIIB is involved in various metabolic pathways, particularly those related to ion channel regulation and cellular excitability. The compound interacts with enzymes and cofactors that modulate the activity of sodium channels, influencing metabolic flux and metabolite levels. For instance, mu-Conotoxin G IIIB has been shown to affect the activity of enzymes involved in the synthesis and degradation of sodium channel proteins. These interactions contribute to the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, mu-Conotoxin G IIIB is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Studies have shown that mu-Conotoxin G IIIB can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on sodium channels. Additionally, the compound’s distribution within tissues can vary depending on factors such as dosage and administration route .
Subcellular Localization
Mu-Conotoxin G IIIB exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with voltage-gated sodium channels. This localization is facilitated by targeting signals and post-translational modifications that direct mu-Conotoxin G IIIB to specific compartments. The compound’s activity is closely linked to its subcellular localization, as its inhibitory effects on sodium channels are dependent on its presence at the plasma membrane .
準備方法
合成経路と反応条件
MU-コノトキシン GIIIBは、ペプチドの製造に一般的に使用される固相ペプチド合成(SPPS)を用いて合成することができます。合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に付加することが含まれます。 ジスルフィド結合は、通常、ヨウ素または空気酸化などの試薬を用いた酸化反応によって形成されます .
工業生産方法
MU-コノトキシン GIIIBの工業生産には、大規模なSPPSと、続いて高性能液体クロマトグラフィー(HPLC)を用いた精製が含まれます。 精製されたペプチドは、次に折り畳みと酸化工程にかけられて、ジスルフィド結合が正しく形成されるようにします .
化学反応の分析
反応の種類
MU-コノトキシン GIIIBは、主にジスルフィド結合を形成するための酸化反応を起こします。 また、アミノ酸側鎖を含む置換反応にも関与することができます .
一般的な試薬と条件
酸化: ヨウ素、空気酸化
主要な生成物
これらの反応の主要な生成物は、3つのジスルフィド結合がそのままの、正しく折り畳まれ、酸化されたMU-コノトキシン GIIIBです .
科学研究への応用
MU-コノトキシン GIIIBは、科学研究において幅広い用途を持っています。
化学: ペプチド合成と折り畳みを研究するためのモデル化合物として使用されます。
生物学: イオンチャネルの機能と構造に関する研究に使用されます。
医学: 疼痛管理や筋肉疾患における潜在的な治療用途について調査されています。
類似化合物との比較
MU-CONOTOXIN GIIIB is part of the M-superfamily of conotoxins, which includes other similar compounds such as MU-CONOTOXIN GIIIA and MU-CONOTOXIN GIIIC. These compounds share a similar structure and mechanism of action but differ in their potency and selectivity for sodium channel isoforms . MU-CONOTOXIN GIIIB is unique in its high selectivity for Nav1.4, making it a valuable tool for studying skeletal muscle sodium channels .
生物活性
mu-Conotoxin G IIIB (µ-CTX GIIIB) is a neurotoxic peptide derived from the venom of the cone snail Conus geographus. This compound has garnered significant attention due to its selective inhibition of voltage-gated sodium channels, particularly NaV1.4, which are predominantly expressed in skeletal muscle. Understanding the biological activity of µ-CTX GIIIB is crucial for its potential therapeutic applications, especially in pain management and neuromuscular disorders.
µ-CTX GIIIB is characterized by a polypeptide structure consisting of 22 amino acids and three disulfide bridges, contributing to its stability and biological activity. The three-dimensional structure has been elucidated using NMR spectroscopy, revealing that µ-CTX GIIIB binds with high affinity to skeletal muscle sodium channels. This binding disrupts sodium ion flow, leading to impaired muscle contraction and potential analgesic effects .
Table 1: Structural Features of mu-Conotoxin G IIIB
Feature | Description |
---|---|
Length | 22 residues |
Disulfide Bridges | 3 |
Target Sodium Channel | NaV1.4 |
Binding Affinity | ~20 nM |
Source | Venom of Conus geographus |
Biological Effects
Recent studies have demonstrated that µ-CTX GIIIB influences various cellular processes. A study involving mouse skeletal musculoblast (Sol8) cells showed that µ-CTX GIIIB could enhance cell survival rates following injury induced by ouabain and veratridine. The compound was found to affect key biological processes such as the cell cycle, apoptosis, DNA damage repair, and lipid metabolism .
Key Findings:
- Cytotoxicity : µ-CTX GIIIB exhibited cytoprotective effects on injured Sol8 cells, suggesting potential therapeutic applications in muscle injury recovery.
- Gene Expression : Transcriptomic and proteomic analyses identified 1,663 differentially expressed genes (DEGs) and 444 differentially expressed proteins (DEPs) following treatment with µ-CTX GIIIB.
- Pathway Analysis : KEGG and GO analyses indicated that µ-CTX GIIIB affects multiple signaling pathways related to cell survival and metabolism.
Case Studies
- In Vitro Toxicity Assessment : In a controlled study, Sol8 cells were treated with varying concentrations of µ-CTX GIIIB to assess cytotoxic effects. The results indicated a dose-dependent increase in cell viability post-injury, highlighting its protective role against cellular damage.
- Skeletal Muscle Fiber Response : Research demonstrated that µ-CTX GIIIB effectively blocked action potentials in wild-type skeletal muscle fibers but showed reduced efficacy in fibers from mice with spinal muscular atrophy (SMA). This suggests that while µ-CTX GIIIB is potent in healthy muscle tissue, its effectiveness may vary in pathological conditions .
Therapeutic Potential
The selective blockade of NaV1.4 channels presents µ-CTX GIIIB as a candidate for developing analgesics or treatments for neuromuscular diseases. Its ability to modulate sodium channel activity without affecting other types of sodium channels could minimize side effects typically associated with broader-spectrum sodium channel blockers.
Table 2: Comparison of mu-Conotoxin G IIIB with Other Conotoxins
Conotoxin | Target Sodium Channel | Binding Affinity | Therapeutic Potential |
---|---|---|---|
µ-CTX GIIIB | NaV1.4 | ~20 nM | High |
µ-CTX GIIIA | NaV1.4 | ~10 nM | Moderate |
BuIIIA | NaV1.4 | ~200 nM | Low |
特性
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUYJUOBAMKKS-NCJWVJNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H175N39O30S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140678-12-2 | |
Record name | mu-Conotoxin G IIIB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 140678-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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